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Compound of Interest

Compound Name: RLA8

Cat. No.: B1193565 Get Quote

Welcome to the technical support center for the purification of RLA8. This resource is designed

for researchers, scientists, and drug development professionals to provide troubleshooting

guidance and frequently asked questions (FAQs) to help improve the yield and purity of your

RLA8 protein preparations.

Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield during RLA8 purification?

A1: Low yield in protein purification can stem from several factors. For His-tagged RLA8, a

primary reason can be the inaccessibility of the His-tag, which might be buried within the

protein's three-dimensional structure.[1] Other common causes include inefficient cell lysis,

protein degradation, protein aggregation, or suboptimal binding and elution conditions during

chromatography.[2][3][4]

Q2: How can I prevent RLA8 from aggregating during purification?

A2: Protein aggregation is a significant challenge that can drastically reduce the yield of active

protein.[4][5] To prevent RLA8 aggregation, consider the following strategies:

Work at a lower temperature: Purifying proteins at 4°C can help reduce aggregation.[6]

Optimize buffer conditions: Adjust the pH and ionic strength of your buffers. Proteins are

often least soluble at their isoelectric point (pI).[6][7]
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Use additives: Including additives like glycerol (up to 20%), non-denaturing detergents (e.g.,

Tween 20), or specific amino acids (e.g., L-arginine and L-glutamine) in your buffers can

enhance protein solubility and stability.[2][5][6]

Maintain low protein concentration: High protein concentrations can promote aggregation.[6]

Q3: My His-tagged RLA8 is not binding to the affinity column. What should I do?

A3: Failure to bind to an affinity column is a frequent issue. Here are several troubleshooting

steps:

Verify the His-tag accessibility: The His-tag may be hidden. You can test this by performing a

small-scale purification under denaturing conditions (e.g., using urea or guanidinium

chloride).[1] If it binds under these conditions, you may need to re-engineer your construct

with a longer, flexible linker between the tag and the protein.[1]

Check your buffer composition: Ensure your lysis and binding buffers do not contain high

concentrations of chelating agents (like EDTA) or reducing agents (like DTT) that can strip

the metal ions from the column.[3] The imidazole concentration in your binding buffer should

be optimized to prevent non-specific binding without eluting your protein.[2]

Confirm the integrity of your resin: The affinity resin can lose its binding capacity over time.

Use fresh resin or regenerate it according to the manufacturer's instructions.

Check the pH of your buffers: The pH of your binding buffer can affect the charge of the

histidine residues. Ensure the pH is appropriate for binding (typically around 7.4-8.0).[1]

Q4: How can I remove contaminants that co-elute with RLA8?

A4: If you are observing contaminating proteins in your elution fractions, you can try several

strategies:

Optimize your wash steps: Increase the stringency of your wash buffer by adding a low

concentration of imidazole (e.g., 20-40 mM for His-tagged proteins) or increasing the salt

concentration to disrupt non-specific interactions.[2]
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Incorporate additional purification steps: No single chromatography step will typically yield a

completely pure protein. Consider adding a second purification step, such as ion exchange

chromatography (IEX) or size exclusion chromatography (SEC), to remove remaining

impurities.[2][8]

Use a different affinity tag: If co-purifying contaminants are a persistent issue with the His-

tag, consider using a different affinity tag system, such as the Strep-tag®, which often

provides higher purity in a single step.[9]

Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the

primary chromatography steps used in RLA8 purification.

Affinity Chromatography (His-tagged RLA8)
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Problem Possible Cause Solution

Low or No Binding His-tag is inaccessible.[1]

Purify under denaturing

conditions (e.g., with 6M

Guanidine-HCl or 8M Urea).

Consider re-engineering the

construct with a flexible linker.

[1]

Buffer composition is not

optimal (e.g., presence of

EDTA, high DTT).

Dialyze the sample into a

compatible buffer before

loading. Use metal-ion

compatible reducing agents

like TCEP.

Imidazole concentration in the

binding buffer is too high.[2]

Reduce the imidazole

concentration in the binding

and wash buffers.

Protein Elutes in Wash Steps
Imidazole concentration in the

wash buffer is too high.

Decrease the imidazole

concentration in the wash

buffer.

Binding affinity is weak.

Consider using a resin with a

higher affinity metal ion (e.g.,

cobalt-based resins for higher

specificity).[2]

High Levels of Contaminants
Non-specific binding of other

proteins.

Increase the imidazole

concentration in the wash

buffer. Increase the salt

concentration (e.g., up to 500

mM NaCl) in the wash buffer.

[2]

Contaminants are associated

with RLA8 (e.g., chaperones).

Add detergents (e.g., up to 2%

Tween 20) or glycerol (up to

20%) to the wash buffer to

disrupt non-specific

interactions.[2]
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Protein Aggregates on the

Column

High protein concentration or

unfavorable buffer conditions.

Reduce the amount of protein

loaded onto the column.

Optimize buffer pH and ionic

strength. Add stabilizing

agents like glycerol or arginine.

[6]

Ion Exchange Chromatography (IEX)
Problem Possible Cause Solution

Protein Does Not Bind
Incorrect pH or ionic strength

of the binding buffer.[10]

For anion exchange, ensure

the buffer pH is above the pI of

RLA8. For cation exchange,

the pH should be below the pI.

Ensure the ionic strength of

the sample is low enough for

binding.[10]

Column is contaminated.
Clean the column according to

the manufacturer's protocol.

Poor Resolution of Peaks Gradient is too steep.
Use a shallower salt gradient

for elution.

Flow rate is too high.
Reduce the flow rate to allow

for better separation.

Protein Elutes Too Early/Late
Incorrect salt concentration in

the elution buffer.

Adjust the salt gradient range

to effectively elute the protein

of interest.

Protein is binding too strongly.

[10]

For anion exchange, decrease

the buffer pH. For cation

exchange, increase the buffer

pH.[10]

Size Exclusion Chromatography (SEC)
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Problem Possible Cause Solution

Peak Tailing
Sample is interacting with the

column matrix.[11][12]

Adjust the salt concentration or

pH of the mobile phase to

minimize ionic interactions.[12]

Sample is too viscous.[12] Dilute the sample.

Peak Fronting
Sample volume is too large.

[12]

Reduce the sample injection

volume.

Protein is aggregating.

Filter the sample before

loading. Add stabilizing agents

to the mobile phase.

Poor Resolution Flow rate is too high.[12] Decrease the flow rate.

Inappropriate column for the

protein size.

Select a column with a

fractionation range that is

appropriate for the molecular

weight of RLA8.

Unexpectedly Early Elution Protein is aggregated.

Analyze the eluted fraction by

SDS-PAGE to confirm the

presence of high molecular

weight aggregates. Optimize

buffer conditions to prevent

aggregation.

Experimental Protocols
Protocol 1: On-Column Refolding of His-tagged RLA8
This protocol is intended for RLA8 that is expressed in inclusion bodies and requires

denaturation for solubilization and subsequent refolding on the affinity column.

Cell Lysis under Denaturing Conditions:

Resuspend the cell pellet in a lysis buffer containing a strong denaturant (e.g., 50 mM Tris-

HCl pH 8.0, 300 mM NaCl, 8 M Urea or 6 M Guanidine-HCl, 10 mM Imidazole).
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Sonicate the sample on ice to ensure complete cell lysis and shear DNA.

Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes to pellet insoluble

debris.

Binding to Affinity Resin:

Equilibrate the Ni-NTA or other IMAC resin with the same denaturing lysis buffer.

Load the clarified supernatant onto the column.

On-Column Refolding:

Wash the column with the denaturing lysis buffer to remove unbound proteins.

Gradually exchange the denaturing buffer with a refolding buffer. This is typically done by

applying a linear gradient from the denaturing buffer to a refolding buffer (e.g., 50 mM Tris-

HCl pH 8.0, 300 mM NaCl, without denaturant) over several column volumes. This allows

the protein to refold while bound to the resin.

Elution:

Wash the column with several volumes of refolding buffer.

Elute the refolded RLA8 using a refolding buffer containing a high concentration of

imidazole (e.g., 250-500 mM).

Protocol 2: Two-Step Purification of RLA8 (Affinity and
Size Exclusion)
This protocol describes a standard two-step purification process for soluble RLA8.

Step 1: Affinity Chromatography

Lysis: Lyse cells in a buffer compatible with IMAC (e.g., 50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 10 mM Imidazole, protease inhibitors).

Binding: Load the clarified lysate onto an equilibrated IMAC column.
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Wash: Wash the column with 10-20 column volumes of wash buffer (lysis buffer with 20-40

mM Imidazole).

Elution: Elute RLA8 with an elution buffer containing a high concentration of imidazole

(e.g., 250-500 mM).

Step 2: Size Exclusion Chromatography

Concentration: Concentrate the eluted fractions from the affinity step.

Equilibration: Equilibrate a suitable SEC column (chosen based on the molecular weight of

RLA8) with the final desired buffer (e.g., PBS or a buffer suitable for downstream

applications).

Injection and Separation: Inject the concentrated protein onto the SEC column. The

protein will separate based on size, which can remove aggregates and other remaining

contaminants.

Fraction Collection: Collect fractions corresponding to the monomeric peak of RLA8.
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Caption: A typical experimental workflow for the purification of recombinant RLA8.
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Caption: A troubleshooting flowchart for identifying and resolving common issues in RLA8
purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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